![molecular formula C19H26N2O4 B5633495 1-(methoxyacetyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane](/img/structure/B5633495.png)
1-(methoxyacetyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of related diazepine derivatives often involves novel and efficient methods, such as one-pot multi-component condensation reactions. For example, tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives have been synthesized using aromatic diamines, Meldrum's acid, and isocyanides in dichloromethane at ambient temperature, yielding high yields without the need for catalysts or activation (Shaabani et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray crystallography and various spectroscopic techniques. For instance, the crystal structure of certain benzodiazepine derivatives reveals disorder within methoxycarbonyl groups and the cis orientation of aryltriazenyl groups, providing insights into the compound's molecular geometry and electronic structure (Moser et al., 2005).
Chemical Reactions and Properties
Benzodiazepine derivatives undergo various chemical reactions, such as oxidation, leading to the formation of novel compounds like 5H-1,2-benzodiazepines, which exhibit unique chemical behaviors and potential for further derivatization (Tsuchiya & Kurita, 1980).
properties
IUPAC Name |
2-methoxy-1-[4-(2,3,4,5-tetrahydro-1-benzoxepine-4-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-14-18(22)20-8-4-9-21(11-10-20)19(23)16-7-12-25-17-6-3-2-5-15(17)13-16/h2-3,5-6,16H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSGJMQQQTDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCN(CC1)C(=O)C2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane |
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